molecular formula C18H15NO B3120677 2-([1,1'-Biphenyl]-2-yloxy)aniline CAS No. 2688-92-8

2-([1,1'-Biphenyl]-2-yloxy)aniline

Cat. No.: B3120677
CAS No.: 2688-92-8
M. Wt: 261.3 g/mol
InChI Key: SDXVLJIIPGSHLW-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-2-yloxy)aniline is an organic compound that features a biphenyl group linked to an aniline moiety through an ether linkage

Preparation Methods

The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)aniline typically involves the reaction of 2-bromobiphenyl with aniline in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the aniline attacks the brominated biphenyl to form the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

2-([1,1’-Biphenyl]-2-yloxy)aniline can undergo various chemical reactions, including:

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 2-([1,1’-Biphenyl]-2-yloxy)aniline exerts its effects depends on its interaction with molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-([1,1’-Biphenyl]-2-yloxy)aniline include:

Biological Activity

2-([1,1'-Biphenyl]-2-yloxy)aniline is a biphenyl ether derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways.

Key Mechanisms:

  • Inhibition of Quorum Sensing: Research indicates that biphenyl derivatives can inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence factor production .
  • Antitumor Activity: Compounds similar to this compound have been reported to exhibit inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), suggesting potential applications in cancer therapy .

Table 1: Biological Activities of Related Compounds

Compound NameTarget/MechanismIC50 Value (µM)Reference
This compoundQuorum Sensing InhibitionTBD
Compound 12dKeap1-Nrf2 PPI Inhibition64.5
Bis-aryl EtherEGFR InhibitionTBD
Pyrimidine DerivativeCOX-2 Inhibition0.04

Case Studies

Case Study 1: Quorum Sensing Inhibition
A study focused on the identification of new PqsR antagonists demonstrated that biphenyl derivatives could significantly inhibit the production of virulence factors in Pseudomonas aeruginosa. The compound exhibited an IC50 value of 0.25 µM against the PAO1-L strain, showcasing its potential as a therapeutic agent against biofilm-associated infections .

Case Study 2: Antitumor Activity
Research on bis-aryl ethers revealed that certain derivatives possess high potency against mutant forms of EGFR while exhibiting lower toxicity towards wild-type EGFR. This selectivity suggests a promising therapeutic window for treating cancers driven by EGFR mutations . Although specific data for this compound remains limited, its structural similarities imply potential efficacy.

Properties

IUPAC Name

2-(2-phenylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c19-16-11-5-7-13-18(16)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXVLJIIPGSHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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